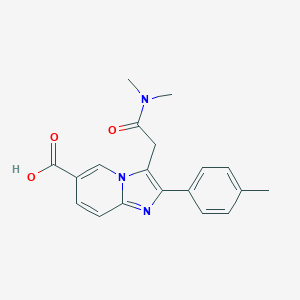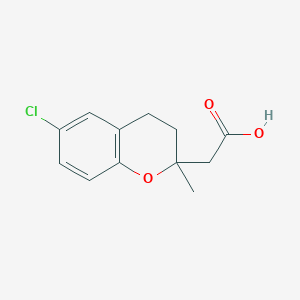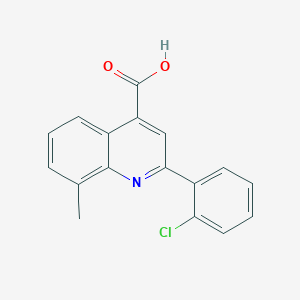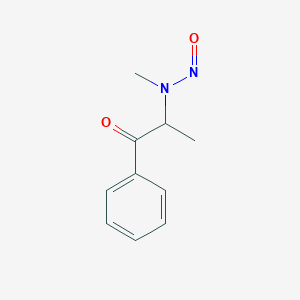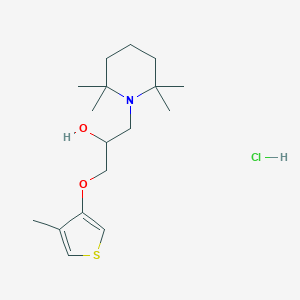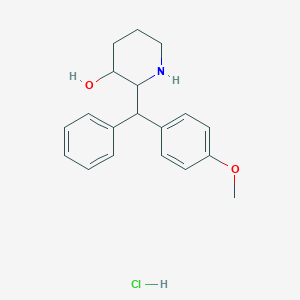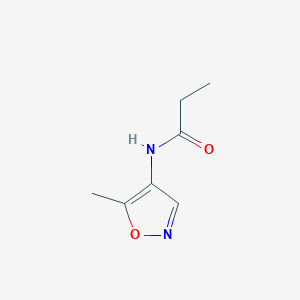![molecular formula C8H12O3 B026952 Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane] CAS No. 19770-37-7](/img/structure/B26952.png)
Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane], commonly known as spirooxepane, is a unique chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is a spirocyclic oxepane, which means it contains both a spirocyclic and an oxepane ring in its structure. Spirooxepane has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of spirooxepane is not well understood, but it is believed to involve the spirocyclic oxepane ring system. This ring system is highly strained, which makes it reactive and potentially useful for various applications. The strain in the spirocyclic oxepane ring system can lead to ring-opening reactions, which can be useful for organic synthesis and drug discovery.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of spirooxepane are not well understood, but it has been studied for its potential use as a drug scaffold. Spirooxepane has been shown to have good drug-like properties, including good oral bioavailability and metabolic stability. It has also been shown to have good binding affinity for certain protein targets, which makes it a promising scaffold for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Spirooxepane has several advantages and limitations for laboratory experiments. One advantage is its high reactivity, which makes it useful for organic synthesis and drug discovery. Another advantage is its potential use as a scaffold for the development of new drugs. However, one limitation is the difficulty in synthesizing spirooxepane using certain methods. Another limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several potential future directions for spirooxepane research. One direction is the development of new synthetic methods for spirooxepane, which could lead to the synthesis of new spirooxepane derivatives with different properties. Another direction is the study of the mechanism of action of spirooxepane, which could lead to the development of new applications for this compound. Additionally, the study of the biochemical and physiological effects of spirooxepane could lead to the development of new drugs with improved properties.
Synthesemethoden
The synthesis of spirooxepane can be achieved using various methods, including the Diels-Alder reaction, epoxidation, and ring-opening reactions. One of the most commonly used methods for synthesizing spirooxepane involves the Diels-Alder reaction between a cyclohexadiene and an oxadiene. This reaction results in the formation of a spirocyclic oxepane ring system, which is the characteristic feature of spirooxepane.
Wissenschaftliche Forschungsanwendungen
Spirooxepane has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and drug discovery. In organic synthesis, spirooxepane has been used as a building block for the synthesis of complex molecules. In materials science, spirooxepane has been studied for its potential use as a photochromic material, which can change color when exposed to light. In drug discovery, spirooxepane has been studied for its potential use as a scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-6-7(11-6)8(3-1)9-4-5-10-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTPTMRVCZTPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)C3(C1)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

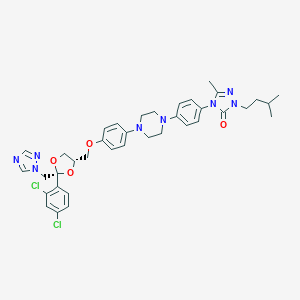
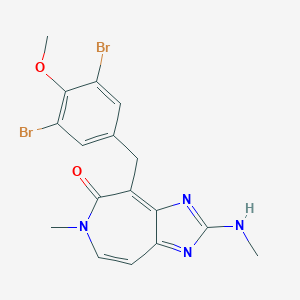
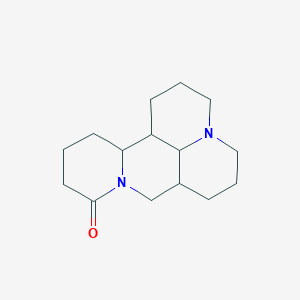
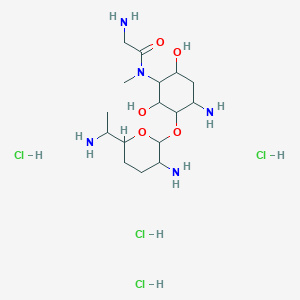

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
